molecular formula C23H24N6O4 B2594491 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 892469-63-5

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No. B2594491
CAS RN: 892469-63-5
M. Wt: 448.483
InChI Key: LYQXOOIJCHYFAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine core is a planar, aromatic system, which can contribute to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Anti-Gastric Cancer Activity

This compound has been studied for its potential anti-gastric cancer effects. Quantitative structure–activity relationship (QSAR) studies have been performed to predict its efficacy. These studies help in understanding the key descriptors that contribute to the anti-cancer activity, which could aid in screening for efficient and novel drugs .

c-Met Inhibition for Cancer Therapy

Derivatives of this compound have been designed as potential c-Met inhibitors. The c-Met receptor tyrosine kinase is a significant target in cancer therapy, and inhibiting its function can suppress tumor growth and metastasis. The compound’s structure is used to design novel inhibitors using bioisosterism principles .

Antimicrobial Activity

Compounds with the triazolopyrimidine scaffold, including the one , have shown antimicrobial activity. They have been part of studies to synthesize new molecules with potential use in treating bacterial infections .

Molecular Docking Studies

Molecular docking studies have utilized the triazolopyrimidine scaffold to design new inhibitors for various targets. For instance, docking studies have indicated the potential of these derivatives in designing new LSD1 inhibitors, which are relevant in cancer treatment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity given the known activities of related compounds .

properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-32-18-9-8-16(12-19(18)33-2)10-11-24-20(30)14-28-15-25-22-21(23(28)31)26-27-29(22)13-17-6-4-3-5-7-17/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQXOOIJCHYFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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